5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of substituents: Chlorine and fluorine atoms can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas under controlled conditions.
Phenoxy group attachment: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyridazinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
Medicinally, pyridazinone derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. The specific compound may have similar applications, pending further research.
Industry
In industry, such compounds can be used in the development of agrochemicals, such as herbicides or fungicides, due to their ability to interact with biological systems.
Mechanism of Action
The mechanism of action for 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone
- 5-chloro-2-(4-fluorophenyl)-3(2H)-pyridazinone
- 4-(4-chlorophenoxy)-3(2H)-pyridazinone
Uniqueness
The uniqueness of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both chlorine and fluorine atoms, along with the phenoxy group, can significantly influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-10-1-7-13(8-2-10)23-15-14(18)9-20-21(16(15)22)12-5-3-11(19)4-6-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCWRJVPHYYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.